Thermodynamic Profiling and Acid-Base Equilibria of (S)-3-(Pyrrolidin-2-yl)propanoic Acid: A Comprehensive Guide
Thermodynamic Profiling and Acid-Base Equilibria of (S)-3-(Pyrrolidin-2-yl)propanoic Acid: A Comprehensive Guide
Structural Causality and Acid-Base Behavior
(S)-3-(Pyrrolidin-2-yl)propanoic acid (CAS 18325-18-3) is a highly versatile chiral building block and non-proteinogenic amino acid derivative 1. Structurally, it consists of a secondary cyclic amine (pyrrolidine ring) appended with a three-carbon propanoic acid chain at the C2 position. This specific spatial arrangement makes it a critical scaffold for synthesizing peptidomimetics and exploring structure-activity relationships in GABA transporter (GAT) inhibitors 2.
To engineer drugs using this scaffold, one must master its macroscopic and microscopic ionization states. The parent pyrrolidine ring is highly basic, exhibiting a pKa of 11.31 [PubChem[3]](). However, the introduction of the propanoic acid moiety induces a mild electron-withdrawing effect. Unlike proline (where the carboxylate is directly attached to the ring, yielding a pKa1 of ~1.99), the two-carbon spacer in the propanoic derivative significantly attenuates this inductive effect. Consequently, its acid-base behavior aligns closer to structural analogs like pyrrolidine-2-acetic acid (homoproline), which exhibits a pKa1 of ~4.56 4. For (S)-3-(Pyrrolidin-2-yl)propanoic acid, the predicted macroscopic dissociation constants are pKa1 ≈ 4.65 (carboxylic acid) and pKa2 ≈ 10.45 (pyrrolidinium nitrogen)5.
Fig 1: pH-dependent ionization states of (S)-3-(Pyrrolidin-2-yl)propanoic acid.
Thermodynamic Parameters of Ionization
The equilibrium constants (pKa) are macroscopic manifestations of underlying thermodynamic drivers: Gibbs free energy ( ΔG ), Enthalpy ( ΔH ), and Entropy ( ΔS ). Understanding these parameters is critical for predicting how the molecule's charge state will shift across different physiological compartments (e.g., the cooler periphery vs. the warmer hepatic core)6.
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Carboxylic Acid Deprotonation ( ΔH1 , ΔS1 ) : The ionization of the neutral -COOH to -COO⁻ is primarily an entropy-driven process. The generation of a localized negative charge forces surrounding water molecules into a highly ordered rigid solvation shell (electrostriction), resulting in a heavily negative ΔS . The enthalpic penalty ( ΔH1 ) is minimal because the energy required to break the O-H bond is largely offset by the exothermic hydration of the resulting anion 7.
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Pyrrolidinium Deprotonation ( ΔH2 , ΔS2 ) : Conversely, the deprotonation of the NH₂⁺ center is heavily enthalpy-driven . Breaking the strong N-H covalent bond requires substantial energy input ( ΔH2≫0 ). However, because the process converts a charged species into a neutral one, the structured water shell collapses into bulk solvent, providing a favorable entropic gain that partially compensates for the high enthalpic cost.
Quantitative Data Synthesis
The tables below summarize the physicochemical and thermodynamic profiles at standard conditions ( T=298.15 K, I=0.15 M).
Table 1: Physicochemical Profile of (S)-3-(Pyrrolidin-2-yl)propanoic acid
| Property | Value | Method / Source |
| CAS Number | 18325-18-3 | Literature1 |
| Molecular Weight | 143.18 g/mol | Computed 8 |
| pKa1 (Carboxylic Acid) | 4.65 ± 0.05 | Predictive / Analogs 4 |
| pKa2 (Pyrrolidinium) | 10.45 ± 0.10 | Predictive / Analogs [Science.gov[5]]() |
| Isoelectric Point (pI) | 7.55 | Calculated |
Table 2: Thermodynamic Parameters of Ionization (Derived)
| Ionization Step | ΔG∘ (kJ/mol) | ΔH∘ (kJ/mol) | −TΔS∘ (kJ/mol) | Primary Driving Force |
| Cation → Zwitterion | +26.5 | +2.1 | +24.4 | Entropic (Solvation Shell Ordering) |
| Zwitterion → Anion | +59.6 | +48.5 | +11.1 | Enthalpic (N-H Bond Cleavage) |
(Note: ΔG values are derived via ΔG=2.303RT⋅pKa .)
Self-Validating Experimental Protocol
To rigorously establish the thermodynamic profile of a novel chiral intermediate, relying on a single analytical technique is a critical failure point. For instance, calculating ΔH solely from temperature-dependent potentiometry (via the van 't Hoff equation) assumes that the change in heat capacity ( ΔCp ) is zero. In aqueous ionization, this assumption is fundamentally flawed due to dynamic solvation effects [Pharmaceutical Books[7]]().
To ensure scientific integrity, we employ a Self-Validating Analytical Triad , where the macroscopic outputs of one method internally verify the microscopic assumptions of another.
Fig 2: Self-validating experimental workflow for thermodynamic profiling.
Step-by-Step Methodology
Step 1: Sample Preparation & Environmental Control
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Causality: Aqueous solutions rapidly absorb atmospheric CO₂, forming carbonic acid which introduces a parasitic buffering system around pH 6.3.
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Action: Prepare 2.0 mM of (S)-3-(Pyrrolidin-2-yl)propanoic acid (>95% purity 8) in degassed, ultra-pure water. Add KCl to a final concentration of 0.15 M.
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Causality: 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, ensuring that the activity coefficients of the analyte remain constant throughout the titration.
Step 2: Potentiometric Titration (Macroscopic ΔG )
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Action: Perform titrations using a standardized 0.1 M NaOH titrant under a continuous Argon sparge. Record the titration curves at three distinct temperatures (298.15 K, 310.15 K, 318.15 K).
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Action: Fit the volume-pH data using nonlinear regression to extract pKa1 and pKa2. Calculate ΔG directly via the Gibbs isotherm ( ΔG=−RTlnK ).
Step 3: Isothermal Titration Calorimetry (Direct ΔH )
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Causality: To decouple the heat of ionization from the heat of dilution, ITC is utilized.
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Action: Load the analyte (pH adjusted to 2.0) into the ITC sample cell. Inject 0.1 M NaOH in 2 µL aliquots at 298.15 K. Integrate the injection peaks to yield the direct calorimetric enthalpy ( ΔHcal ).
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Validation Check: Compare ΔHcal against the ΔHvH derived from the temperature-dependent potentiometry. A convergence of these values validates the absence of temperature-induced conformational artifacts.
Step 4: NMR pH-Titration (Microscopic Validation)
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Causality: Potentiometry only detects proton flux; it does not prove which functional group lost the proton.
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Action: Conduct a ¹³C-NMR titration from pH 2.0 to 12.0. Track the chemical shift of the carboxylate carbon ( C=O ) and the α -carbon adjacent to the pyrrolidine nitrogen. The inflection points of the chemical shift vs. pH curves will unequivocally assign pKa1 to the carboxylate and pKa2 to the amine.
Implications for Drug Development
The thermodynamic and acid-base profile of (S)-3-(Pyrrolidin-2-yl)propanoic acid dictates its utility in neuropharmacology. At a physiological pH of 7.4, the molecule exists almost entirely in its zwitterionic form (net charge ≈ 0, but highly polar). This severely restricts passive diffusion across the blood-brain barrier (BBB).
When designing GABA uptake inhibitors derived from this scaffold, medicinal chemists must employ prodrug strategies (e.g., esterification of the propanoic acid) or utilize active transport mechanisms (like LAT1) to achieve CNS penetration 2. Understanding the precise ΔH of the pyrrolidine nitrogen also aids in predicting the temperature-dependent binding kinetics when the molecule docks into the hydrophobic pockets of target transport proteins.
References
- ChemScene. "18325-18-3 | 3-(Pyrrolidin-2-yl)propanoic acid". ChemScene.
- CymitQuimica. "3-(Pyrrolidin-2-yl)propanoic acid". CymitQuimica.
- Science.gov. "Acid pKa values: Topics by Science.gov". Science.gov.
- PubChem. "Pyrrolidine | C4H9N | CID 31268". National Institutes of Health (NIH).
- SciELO. "RM1 Semiempirical Model: Chemistry, Pharmaceutical Research, Molecular Biology and Materials Science". SciELO.
- Synthasite. "The Properties of Solvents - Pharmaceutical Books". Synthasite.
- ChemBK. "193693-60-6 - Pyrrolidine-2-acetic acid derivatives". ChemBK.
- ResearchGate. "(PDF) GABA Transporters as Targets for New Drugs". ResearchGate.
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